Cas no 1083183-34-9 (N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide)

N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide structure
1083183-34-9 structure
Product name:N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
CAS No:1083183-34-9
MF:C21H22N2O5S
Molecular Weight:414.474784374237
CID:5450386
PubChem ID:8701074

N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-1,3-Benzodioxol-5-yl-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide
    • EN300-26606164
    • 1083183-34-9
    • N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
    • Z27647028
    • インチ: 1S/C21H22N2O5S/c24-21(22-18-6-7-19-20(14-18)28-15-27-19)17-8-11-23(12-9-17)29(25,26)13-10-16-4-2-1-3-5-16/h1-7,10,13-14,17H,8-9,11-12,15H2,(H,22,24)/b13-10+
    • InChIKey: QINWKORAPVHBTE-JLHYYAGUSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N1CCC(C(NC2=CC=C3C(=C2)OCO3)=O)CC1)(=O)=O

計算された属性

  • 精确分子量: 414.12494298g/mol
  • 同位素质量: 414.12494298g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 690
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 93.3Ų

じっけんとくせい

  • 密度みつど: 1.40±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸度系数(pKa): 13.30±0.20(Predicted)

N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26606164-0.05g
N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
1083183-34-9 95.0%
0.05g
$212.0 2025-03-20

N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide 関連文献

N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamideに関する追加情報

Introduction to N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide (CAS No. 1083183-34-9)

N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1083183-34-9, represents a novel molecular structure with potential applications in the development of bioactive molecules. The unique combination of functional groups in its chemical framework suggests a versatile utility in various biochemical interactions, making it a subject of intense study and exploration.

The structural motif of N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide incorporates several key pharmacophoric elements that are known to enhance binding affinity and selectivity in drug design. The presence of a 1,3-dioxaindan moiety provides a rigid scaffold that can facilitate precise orientation of other functional groups, while the 2-phenylethenesulfonyl group introduces a sulfonamide moiety, which is widely recognized for its role in modulating biological pathways. This dual functionality makes the compound an intriguing candidate for further investigation into its pharmacological properties.

In recent years, there has been a growing interest in the development of small molecules that can interact with biological targets in novel ways. The compound N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide has been explored in several preclinical studies for its potential role in modulating enzyme activity and receptor binding. Its unique structural features have led researchers to hypothesize that it may exhibit inhibitory effects on certain kinases and other enzymes involved in cellular signaling pathways. These pathways are often dysregulated in various diseases, making such modulators promising candidates for therapeutic intervention.

The synthesis of N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation, has been instrumental in achieving the desired molecular architecture. These synthetic strategies not only highlight the complexity of the compound but also underscore the expertise required to produce it on a scalable basis.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Studies have indicated that molecules with similar structural motifs may interact with neurotransmitter receptors, thereby influencing synaptic transmission and neuronal function. The piperidine ring in N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide is particularly noteworthy, as it is known to be a privileged scaffold in medicinal chemistry due to its ability to modulate central nervous system activity. This has led to investigations into its potential as an anxiolytic or antidepressant agent.

Evidence from computational modeling and molecular dynamics simulations has further supported the hypothesis that N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide can effectively bind to target proteins. These studies have provided insights into the binding interactions at an atomic level, helping researchers refine their understanding of how the compound exerts its biological effects. Such detailed mechanistic insights are crucial for optimizing drug candidates and predicting their efficacy and safety profiles.

The pharmacokinetic properties of N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide are also under active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its therapeutic potential and formulation requirements. Preliminary data suggest that this compound exhibits favorable solubility characteristics and moderate bioavailability, which are critical factors for successful drug development. Further studies are ongoing to fully characterize these properties and identify any potential liabilities.

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